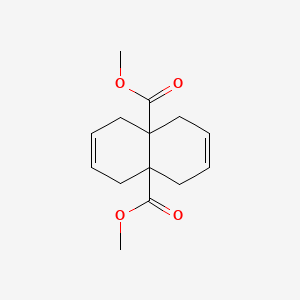
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate is an organic compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of two ester groups and a partially hydrogenated naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method includes the catalytic hydrogenation of 1,4,5,8-naphthalene tetracarboxylic dianhydride in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst like sulfuric acid to yield the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated control of reaction parameters are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or anhydrides.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The partially hydrogenated naphthalene ring system can participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-dihydro-4a,8a-naphthalenedicarboxylate
- Dimethyl 1,4,4a,5,8,8a-hexahydro-4a,8a-naphthalenedicarboxylate
- Dimethyl 4a,8a-naphthalenedicarboxylate
Properties
CAS No. |
3846-07-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-17-11(15)13-7-3-5-9-14(13,12(16)18-2)10-6-4-8-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
FGWPFPADKFVDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC=CCC1(CC=CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















